N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes a furan ring, a methoxyethyl group, and a thiadiazole ring, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction, where a furan-containing nucleophile reacts with a suitable electrophilic intermediate.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be added through an alkylation reaction, using reagents such as methoxyethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo oxidation reactions, leading to the formation of furan-2,3-diones.
Reduction: The thiadiazole ring can be reduced to form corresponding dihydrothiadiazoles under mild reducing conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyethyl group, where nucleophiles can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Furan-2,3-diones and other oxidized derivatives.
Reduction: Dihydrothiadiazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown promise in various assays for its potential antimicrobial, antifungal, and anticancer activities. The presence of the thiadiazole ring is particularly significant, as thiadiazole derivatives are known to interact with biological targets such as enzymes and receptors.
Medicine
In medicine, research is focused on the compound’s potential therapeutic applications. It is being investigated for its ability to inhibit specific enzymes or pathways involved in disease processes, making it a candidate for drug development.
Industry
Industrially, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and advanced materials. Its reactivity and functional groups make it a versatile compound for various industrial applications.
Mechanism of Action
The mechanism of action of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes by forming hydrogen bonds and hydrophobic interactions, leading to the inhibition of enzyme activity. The furan ring can also participate in π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-N-(2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- N-(furan-3-ylmethyl)-N-(2-ethoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide
Uniqueness
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to the specific combination of its functional groups. The presence of both the furan and thiadiazole rings, along with the methoxyethyl group, provides a distinct set of chemical properties and reactivity patterns that differentiate it from similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-9-11(19-14-13-9)12(16)15(4-6-17-2)7-10-3-5-18-8-10/h3,5,8H,4,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRXRXAUFZSCBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N(CCOC)CC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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